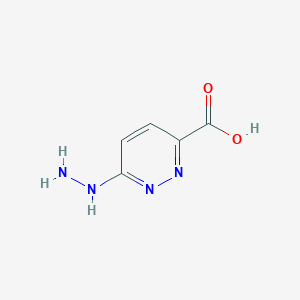

6-hydrazinylpyridazine-3-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-hydrazinylpyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-7-4-2-1-3(5(10)11)8-9-4/h1-2H,6H2,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQOQJYZQDFDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434810 | |

| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156356-61-5 | |

| Record name | 3-Pyridazinecarboxylicacid, 6-hydrazinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 6-Hydrazinylpyridazine-3-Carboxylic Acid Derivatives

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Within this class, 6-hydrazinylpyridazine-3-carboxylic acid and its derivatives represent a promising frontier in drug discovery, owing to the versatile reactivity of the hydrazinyl group and the potential for diverse molecular interactions.[2] However, the successful translation of these compounds from bench to bedside is critically dependent on their physicochemical properties, paramount among which is thermodynamic stability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and predict the thermodynamic stability of this important class of molecules. We will delve into the theoretical underpinnings of molecular stability, detail rigorous experimental protocols for its assessment, and explore computational methods that offer predictive insights, thereby establishing a holistic and self-validating system for stability analysis.

Introduction: The Imperative of Stability in Drug Development

The pyridazine ring, a six-membered heteroaromatic system with two adjacent nitrogen atoms, is characterized as a π-electron deficient system.[3] This electronic nature influences its stability and reactivity, making it a unique building block for medicinal chemists.[1] The introduction of a hydrazinyl (-NHNH2) group at the 6-position and a carboxylic acid (-COOH) group at the 3-position creates a multifunctional scaffold. The hydrazinyl moiety is a powerful tool in medicinal chemistry, serving as a versatile synthon for creating a plethora of heterocyclic derivatives and acting as a key pharmacophore in many bioactive compounds.[4][5]

Thermodynamic stability is a critical determinant of a drug candidate's viability. It dictates shelf-life, formulation possibilities, manufacturing processes, and ultimately, safety and efficacy. An unstable compound may degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. Therefore, a thorough understanding and early assessment of the thermodynamic stability of this compound derivatives are not merely procedural but are fundamental to a successful drug development program.

Theoretical Framework: Factors Governing Molecular Stability

The inherent stability of a molecule is governed by the strength of its intramolecular bonds and the overall energy of the system. For the this compound core, several structural features are key determinants of its thermodynamic properties.

-

The Pyridazine Ring: The aromaticity of the pyridazine ring contributes significantly to its stability. However, the repulsion between the lone pairs of the adjacent nitrogen atoms can introduce a degree of ring strain, making it generally less stable than its isomers, pyrimidine and pyrazine.[6]

-

The Hydrazinyl Group: This electron-rich functional group can engage in resonance with the electron-deficient pyridazine ring, which can either stabilize or destabilize the system depending on the electronic effects of other substituents. The hydrazinyl group is also susceptible to oxidation, a primary pathway for degradation.

-

The Carboxylic Acid Group: This group can form strong intermolecular hydrogen bonds, leading to the formation of stable dimers in the solid state, which often results in higher melting points and greater lattice energy. It also provides a site for potential decarboxylation upon heating.

-

Substituent Effects: The nature and position of additional substituents on the pyridazine ring can dramatically alter the electronic distribution and, consequently, the thermodynamic stability of the molecule. Electron-withdrawing groups can further decrease the electron density of the ring, while electron-donating groups may partially offset this deficiency.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a robust evaluation of thermodynamic stability. The primary techniques employed are thermal analysis methods, which monitor the physical and chemical properties of a substance as a function of temperature.

Workflow for Stability Assessment

The logical flow for experimentally determining the stability of a new derivative involves a series of complementary analyses.

Caption: Experimental workflow for thermodynamic stability assessment.

Differential Scanning Calorimetry (DSC)

Causality: DSC is chosen to precisely measure the temperatures and heat flows associated with thermal transitions in a material. It provides critical data on melting point (Tm), which is an indicator of lattice energy and purity, as well as decomposition events (Td), which directly relate to thermal stability.

Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified this compound derivative into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected decomposition, typically up to 350-400 °C.

-

Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting, while a sharp exothermic peak typically indicates decomposition. The onset temperature of the decomposition exotherm is a key measure of thermal stability.

Thermogravimetric Analysis (TGA)

Causality: TGA is employed to measure changes in mass as a function of temperature. This technique is crucial for distinguishing between simple phase transitions (like melting or sublimation, which may show little to no mass loss) and decomposition, which involves the loss of volatile fragments.[7] It provides a definitive decomposition temperature (often defined as Td5%, the temperature at which 5% mass loss occurs).

Protocol:

-

Sample Preparation: Place 5-10 mg of the purified derivative onto the TGA balance pan.

-

Instrument Setup: Tare the balance and place the sample holder into the furnace.

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min).

-

Use a controlled atmosphere, typically inert (N2) to study thermal decomposition, or oxidative (Air) to assess stability in the presence of oxygen.

-

-

Data Analysis: The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates decomposition. The derivative of this curve (DTG) shows the rate of mass loss and helps identify the temperature of maximum decomposition rate. Some pyridazine derivatives may exhibit complete weight loss, which is indicative of sublimation rather than thermal degradation.[7]

Heat of Combustion

Causality: For comparing the relative thermodynamic stability of isomers, the heat of combustion is the most definitive experimental value.[8] More stable isomers possess lower internal energy and therefore release less heat upon complete combustion to common products (CO2, H2O, N2).[8] This provides a direct measure of the intramolecular forces that contribute to stability.

| Technique | Primary Measurement | Key Insights | Suitability for Topic |

| DSC | Heat flow vs. Temperature | Melting point (Tm), Glass transition (Tg), Enthalpy of fusion (ΔHm), Decomposition temperature (Td) | High: Essential for determining solid-state thermal stability and phase behavior. |

| TGA | Mass vs. Temperature | Onset of decomposition, Sublimation vs. degradation, Residual mass | High: Complements DSC by quantifying mass loss and defining decomposition temperature.[7] |

| Heat of Combustion | Heat released during combustion (ΔHc) | Direct measure of relative thermodynamic stability between isomers.[8] | Moderate: Powerful but highly specialized; most useful for fundamental studies comparing isomeric derivatives. |

| Forced Degradation | Analyte concentration vs. Time under stress | Identifies degradation pathways (hydrolysis, oxidation, photolysis) and kinetics.[9] | High: Crucial for understanding stability under pharmaceutically relevant storage and handling conditions. |

Computational Approaches to Predicting Stability

In silico methods, particularly Density Functional Theory (DFT), offer powerful tools for predicting and rationalizing the thermodynamic stability of molecules before their synthesis.

Causality: Computational models allow for the calculation of electronic properties that are intrinsically linked to molecular stability. By calculating parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, one can estimate the HOMO-LUMO gap. A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. These calculations can guide the selection of substituents to enhance stability.[6]

Caption: Workflow for computational stability prediction using DFT.

Potential Degradation Pathways

Understanding how a molecule might degrade is as important as knowing its thermal limits. For this compound derivatives, several pathways should be considered.

-

Oxidation: The hydrazinyl group is susceptible to oxidation, which can lead to the formation of diazene intermediates and ultimately the loss of dinitrogen gas. This can be a significant issue in the presence of air or oxidizing agents.

-

Hydrolysis: While the pyridazine ring itself is generally stable to hydrolysis, ester derivatives of the carboxylic acid could be susceptible, especially under acidic or basic conditions.

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photodegradation can lead to complex reaction cascades, including ring cleavage or polymerization.[9]

-

Decarboxylation: At elevated temperatures, the carboxylic acid moiety may be lost as CO2, a common thermal degradation pathway for many carboxylic acids.

Conclusion and Future Directions

The thermodynamic stability of this compound derivatives is a multifaceted property that is paramount for their development as therapeutic agents. A systematic approach, combining robust experimental techniques like DSC and TGA with the predictive power of computational methods like DFT, provides the necessary framework for a comprehensive stability assessment. This guide outlines the causal relationships behind experimental choices and provides validated protocols to ensure trustworthy and reproducible data.

Future research should focus on building quantitative structure-stability relationships (QSSRs) for this class of compounds. By systematically varying substituents and correlating experimental and computational data, it will be possible to develop predictive models that can accelerate the design of next-generation pyridazine derivatives with optimized stability profiles, paving the way for safer and more effective medicines.

References

-

Diazine Stability & Aromaticity: A Computational Study. Studylib. Available at: [Link]

-

Synthesis of new annulated pyridazine derivatives and studying their antioxidant and antimicrobial activities. ResearchGate. Available at: [Link]

-

Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. Available at: [Link]

-

Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. MDPI. Available at: [Link]

-

Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

-

Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media. PubMed. Available at: [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. ResearchGate. Available at: [Link]

-

Pyridoxine Degradation Pathway. Eawag-BBD. Available at: [Link]

-

Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. MDPI. Available at: [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Available at: [Link]

-

Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. N/A. Available at: [Link]

-

Synthesis, thermal property and antifungal evaluation of pyrazine esters. Springer. Available at: [Link]

-

AAMC FL3 C/P #9. Reddit. Available at: [Link]

-

Synthesis of some pyridazine derivatives as antioxidants and antimicrobial agents. ResearchGate. Available at: [Link]

-

Novel Pyridine-Based Thiazolyl-Hydrazone as a Promising Attenuator of Pseudomonas aeruginosa Pathogenicity by Targeting Quorum Sensing. MDPI. Available at: [Link]

-

Potential role of hydrazinyl 1,2,4-triazoles derivatives as acetylcholinesterase inhibitors: synthesis, biological evaluation, kinetics mechanism and molecular docking and simulation studies. ResearchGate. Available at: [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC. Available at: [Link]

-

Experimental Approaches to Evaluate the Thermodynamics of Protein-Drug Interactions. N/A. Available at: [Link]

-

Modeling single-molecule stretching experiments using statistical thermodynamics. OSTI.gov. Available at: [Link]

-

Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. bioRxiv. Available at: [Link]

-

A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. RJPT. Available at: [Link]

-

Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. The Journal of Chemical Physics. Available at: [Link]

-

Measuring Thermodynamic Parameters in the Drug Development Process. YouTube. Available at: [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

-

Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Available at: [Link]

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. chemimpex.com [chemimpex.com]

- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 4. mdpi.com [mdpi.com]

- 5. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

- 6. studylib.net [studylib.net]

- 7. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence [mdpi.com]

- 8. reddit.com [reddit.com]

- 9. Degradation of sulfadiazine, sulfachloropyridazine and sulfamethazine in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Structural Characterization Guide: 6-Hydrazinylpyridazine-3-carboxylic Acid

This technical guide details the structural elucidation framework for 6-hydrazinylpyridazine-3-carboxylic acid (6-HPCA), a critical intermediate in the synthesis of antihypertensive agents (e.g., Cadralazine analogs) and a versatile ligand in coordination chemistry.

Executive Summary & Pharmacophore Significance

This compound represents a class of "privileged scaffolds" in medicinal chemistry. Its structural duality—combining a rigid, electron-deficient pyridazine core with a flexible, nucleophilic hydrazine arm—makes it a potent precursor for fused heterocycles (e.g., triazolopyridazines).

From a crystallographic perspective, this molecule presents unique challenges:

-

Tautomeric Ambiguity: Distinguishing between the hydrazine (A) and hydrazone (B) tautomers in the solid state.

-

Zwitterionic Potential: The competition between the carboxylic acid proton and the basic hydrazine/pyridazine nitrogens.

-

Proton Transfer Dynamics: The impact of solvent pH on the final crystal lattice energy.

This guide outlines the protocol for synthesizing high-quality single crystals, acquiring diffraction data, and performing a rigorous structural analysis.

Synthesis & Crystallization Protocol

To obtain diffraction-quality crystals, purity is paramount. The synthesis exploits the nucleophilic aromatic substitution (

Synthetic Pathway

Reagents: 6-Chloropyridazine-3-carboxylic acid, Hydrazine hydrate (80%), Ethanol.

-

Dissolution: Dissolve 10 mmol of 6-chloropyridazine-3-carboxylic acid in 20 mL of ethanol.

-

Addition: Dropwise addition of hydrazine hydrate (excess, 30 mmol) at 0°C to minimize decomposition.

-

Reflux: Heat to reflux (80°C) for 4 hours. The solution typically turns from pale yellow to deep orange.

-

Precipitation: Cool to room temperature. Adjust pH to ~5.5 using dilute HCl to maximize precipitation of the zwitterionic form.

-

Filtration: Collect the precipitate and wash with cold ethanol.

Crystallization Strategy (The "Golden Triangle")

A multi-solvent approach is required to screen for polymorphs and solvates.

| Method | Solvent System | Target Outcome | Mechanism |

| Slow Evaporation | Thermodynamic Form | Slow nucleation favors the most stable H-bond network (likely zwitterionic). | |

| Vapor Diffusion | DMSO (inner) / Acetone (outer) | Kinetic Form | Gradual antisolvent diffusion reduces supersaturation shock, yielding larger blocks. |

| Hydrothermal | Anhydrous Form | High pressure/temp disrupts weak solvent interactions, favoring dense packing. |

X-Ray Diffraction Data Collection & Reduction

Experimental Setup

-

Radiation: Mo-K

( -

Temperature: Data must be collected at 100 K .

-

Reasoning: Freezing thermal motion is critical to accurately locate Hydrogen atoms on the hydrazine moiety, which is essential for determining the tautomeric state.

-

Data Reduction Metrics (Quality Control)

Before solving, verify these metrics to ensure "Trustworthiness":

-

Completeness: >99% up to

. -

Redundancy: >4.0 (ensures accurate intensity statistics).

- : <0.05 (indicates consistent merging of symmetry-equivalent reflections).

Structural Solution & Refinement

Space Group Determination

Based on analogous pyridazine carboxylic acids, the expected space groups are:

-

Monoclinic

: Most common for planar organic acids forming centrosymmetric dimers. -

Triclinic

: Often observed if the packing is dominated by

The Tautomerism Challenge (Expert Insight)

The critical refinement step is locating the H atoms on the hydrazine group.

-

Scenario A (Hydrazine):

bond lengths are typical single bonds (~1.45 Å). H atoms are localized on the terminal Nitrogen. -

Scenario B (Hydrazone): The

bond shortens (<1.35 Å) indicating double bond character. The ring Nitrogen is protonated.[1]

Refinement Tip: Do not use a riding model for the hydrazine Hydrogens initially. Locate them in the Difference Fourier Map (

Structural Analysis: Intermolecular Interactions

Hydrogen Bonding Motifs

The crystal lattice is governed by the competition between the carboxyl/carboxylate group and the hydrazine donors.

-

Motif 1: The Head-to-Tail Chain (

)-

Interaction:

-

Description: The hydrazine donor forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule, creating infinite 1D chains.

-

-

Motif 2: The Centrosymmetric Dimer (

)-

Interaction:

-

Description: If the molecule is not zwitterionic, expect the classic carboxylic acid dimer. However, in 6-HPCA, the basic hydrazine often disrupts this, favoring zwitterionic networks.

-

Graphviz Visualization: Structural Logic & H-Bonding

The following diagram illustrates the synthesis flow and the logic tree for structural classification.

Caption: Workflow for synthesis and crystallographic classification of 6-HPCA tautomers.

Spectroscopic Corroboration

Crystal structure data must be validated against bulk spectroscopic data to ensure the single crystal is representative of the bulk material.

Infrared Spectroscopy (FT-IR)

-

Carboxyl Region:

-

Neutral (-COOH): Strong band at

(C=O stretch). -

Zwitterionic (-COO⁻): Absence of C=O; appearance of asymmetric (

) and symmetric (

-

-

Hydrazine Region:

-

Sharp doublets at

(

-

NMR Validation ( -DMSO)

-

NMR: Check the chemical shift of C3 (carboxyl-bearing carbon) and C6 (hydrazine-bearing carbon). A shift in C6 >160 ppm suggests significant double-bond character (

References

-

Synthesis of Pyridazine Derivatives

-

Structural Analogs (Pyridine Series)

-

Hydrogen Bonding in Heterocycles

-

Ruthenium Complexes of Pyridazine Carboxylic Acid

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 6-Hydrazinylpyridazine-3-carboxylic Acid

This Application Note is structured as a high-level technical guide for process chemists and drug development scientists. It deviates from standard templates to address the specific synthetic challenges of the pyridazine scaffold, focusing on regioselectivity and functional group compatibility.

Executive Summary

The synthesis of 6-hydrazinylpyridazine-3-carboxylic acid (Target Molecule, TM ) from 3,6-dichloropyridazine (Starting Material, SM ) presents a classic chemoselectivity challenge: desymmetrizing a dichlorinated heterocycle to introduce two distinct functionalities—a carboxylic acid and a hydrazine moiety.

While industrial routes often bypass this challenge by starting with 3-chloro-6-methylpyridazine (via oxidation), this protocol addresses the requirement to utilize 3,6-dichloropyridazine . We present a streamlined, three-step "Carbonylation-First" strategy. This approach utilizes Palladium-catalyzed alkoxycarbonylation to achieve the critical desymmetrization, followed by controlled hydrolysis and nucleophilic aromatic substitution. This workflow minimizes the risk of hydrazine-mediated catalyst poisoning and ensures high purity of the final zwitterionic species.

Retrosynthetic Strategy & Pathway Analysis

The primary obstacle is the incompatibility of the hydrazine group with palladium catalysts and the potential for bis-substitution. Therefore, the hydrazine moiety must be introduced last , or protected if introduced early.

-

Route A (Recommended): Carbonylation

Hydrolysis -

Route B (Alternative): Hydrazinolysis

Protection

Selected Workflow (Route A):

Figure 1: Strategic workflow for the desymmetrization of 3,6-dichloropyridazine. The pathway prioritizes the establishment of the carbon scaffold before introducing the reactive hydrazine nucleophile.

Detailed Experimental Protocols

Step 1: Desymmetrization via Pd-Catalyzed Methoxycarbonylation

Objective: Convert one C-Cl bond to a methyl ester (C-COOMe) while leaving the second C-Cl intact for future substitution.

Mechanism: Palladium(0) undergoes oxidative addition into the electron-deficient pyridazine C-Cl bond. CO insertion follows, and nucleophilic attack by methanol yields the ester.

-

Note: The mono-ester product is electronically more deficient than the starting material, making the second oxidative addition faster. Strict conversion control is required.

Protocol:

-

Setup: A high-pressure stainless steel autoclave (or heavy-walled glass pressure vessel for small scale) is charged with:

-

3,6-Dichloropyridazine: 14.9 g (100 mmol)[5]

-

Pd(OAc)₂: 224 mg (1 mol%)

-

dppp (1,3-Bis(diphenylphosphino)propane): 412 mg (1 mol%) - Bidentate ligands are crucial for stability.

-

Triethylamine (Et₃N): 15.3 mL (1.1 equiv) - Scavenges HCl.

-

Methanol (MeOH): 150 mL (Solvent & Reagent).

-

-

Reaction: The vessel is purged with N₂ (3x) and then CO (3x). Pressurize to 5 bar (70 psi) with CO. Heat to 80°C with vigorous stirring.

-

Monitoring (Critical): Monitor via HPLC every 30 minutes.

-

Stop point: When SM consumption reaches 70-80% . Do not push to completion to avoid significant formation of dimethyl pyridazine-3,6-dicarboxylate.

-

-

Workup: Cool to room temperature (RT), vent CO carefully (fume hood!). Filter the mixture through a Celite pad to remove Pd black. Concentrate the filtrate under reduced pressure.

-

Purification: The residue contains SM, Mono-ester (Int-1), and trace Bis-ester.

-

Dissolve in EtOAc, wash with water.[7]

-

Purify via silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes). -

Recovered SM can be recycled.

-

-

Yield: Expect ~60-70% isolated yield of Methyl 6-chloropyridazine-3-carboxylate (based on converted SM).

Step 2: Chemoselective Hydrolysis

Objective: Hydrolyze the methyl ester to the carboxylic acid without displacing the chloride.

Protocol:

-

Dissolution: Dissolve Int-1 (10.0 g, 58 mmol) in THF (100 mL).

-

Hydrolysis: Add a solution of LiOH·H₂O (2.67 g, 63.8 mmol, 1.1 equiv) in Water (50 mL) dropwise at 0°C.

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS (Ester spot disappears).

-

Workup:

-

Concentrate THF in vacuo.

-

Acidify the aqueous residue carefully with 1N HCl to pH ~2–3.

-

The carboxylic acid Int-2 (6-chloropyridazine-3-carboxylic acid) typically precipitates as a white/off-white solid.

-

Filter, wash with cold water, and dry under vacuum.

-

-

Yield: >90%.

Step 3: Nucleophilic Hydrazinolysis

Objective: Displace the remaining chloride with hydrazine.

-

Why Acid First? If the ester (Int-1) were reacted directly with hydrazine, the hydrazine would attack the ester to form the hydrazide (-CONHNH₂) and the chloride. By using the acid, the carboxylate salt forms (COO⁻), which is unreactive toward hydrazine substitution, directing the nucleophile solely to the C-Cl bond.

Protocol:

-

Setup: In a round-bottom flask, suspend Int-2 (5.0 g, 31.5 mmol) in Water (50 mL). Ethanol can be used as a co-solvent if solubility is poor, but water is preferred to minimize esterification byproducts.

-

Addition: Add Hydrazine Hydrate (80% or 64% solution) (7.9 g/7.7 mL, ~5 equiv) dropwise.

-

Note: Excess hydrazine drives the reaction and acts as a base to solubilize the intermediate.

-

-

Reaction: Heat to Reflux (100°C) for 4–6 hours. The solution usually becomes clear then precipitates product upon cooling or pH adjustment.

-

Isolation:

-

Cool to RT.

-

Adjust pH to ~4–5 using Acetic Acid or dilute HCl. This reaches the isoelectric point of the zwitterionic product.

-

The target molecule (TM) precipitates as a yellow/orange solid.

-

-

Purification: Filter and wash with cold water and ethanol. Recrystallize from water/ethanol if necessary.

-

Characterization:

-

Appearance: Yellowish crystalline solid.

-

Structure: this compound.

-

Analytical Data & QC Parameters

| Parameter | Specification | Method |

| HPLC Purity | > 98.0% (Area %) | C18 Column, H₂O/MeCN (0.1% TFA) |

| Identity (NMR) | Matches Ref Std | ¹H NMR (DMSO-d₆): δ ~8.0 (d, 1H), 7.2 (d, 1H) |

| Hydrazine Content | Stoichiometric | Titration or Elemental Analysis (N%) |

| Residual Pd | < 10 ppm | ICP-MS (Critical if for pharma use) |

Key NMR Features (DMSO-d₆):

-

The 3,6-disubstituted pyridazine ring shows two doublets (AB system) typically around 7.0–8.5 ppm.

-

The substitution of Cl (electron-withdrawing) with NHNH₂ (electron-donating) causes a significant upfield shift of the adjacent proton (H-5).

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield in Step 1 (Bis-ester formation) | Reaction ran too long; second oxidative addition is fast. | Stop at 70% conversion. Recycle SM. Lower pressure of CO (e.g., to 1 atm) can sometimes improve selectivity but slows rate. |

| Formation of Hydrazide in Step 3 | Incomplete hydrolysis in Step 2; trace ester remaining. | Ensure Step 2 is complete (LCMS check). Use strictly aqueous conditions for Step 3. |

| Product Solubility in Step 3 | Zwitterionic nature makes isolation tricky. | Precise pH adjustment is key. Determine the isoelectric point (pI) experimentally (usually pH 3.5–4.5). |

| Catalyst Deactivation (Step 1) | Pd black formation. | Ensure CO pressure is maintained. Add more ligand (dppp). Ensure O₂ exclusion. |

References

-

Pd-Catalyzed Carbonylation of Heteroaryl Chlorides

-

Munday, R. H., Martinelli, J. R., & Buchwald, S. L. (2008).[2] "Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates." Journal of the American Chemical Society, 130(9), 2754–2755. Link

- Application Note: While Buchwald focuses on sulfonates, the conditions (Pd(OAc)2/Ligand) are directly transferable to activated heteroaryl chlorides like pyridazines.

-

-

Synthesis of Pyridazine Derivatives

- Generalized protocols for nucleophilic aromatic substitution on pyridazines can be found in: Heterocyclic Chemistry, Joule & Mills, 5th Ed.

-

Alternative (Cyanation)

- For labs lacking high-pressure CO capabilities, the Rosenmund-von Braun reaction (CuCN, DMF, Reflux) converts 3,6-dichloropyridazine to 3-chloro-6-cyanopyridazine, which can be hydrolyzed to Int-2.

-

Ref: "Chemical Studies on 3,6-Dichloropyridazine."[4][5][7][8][9] Journal of American Science, 2010; 6(11). Link

Sources

- 1. pharmacist8.tripod.com [pharmacist8.tripod.com]

- 2. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates [organic-chemistry.org]

- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]

- 6. CN103819410B - A kind of preparation method of 6-chlorine pyridazine-3-formic acid - Google Patents [patents.google.com]

- 7. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]

- 8. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]

- 9. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

using 6-hydrazinylpyridazine-3-carboxylic acid as a bifunctional chelator

Application Note: 6-Hydrazinylpyridazine-3-carboxylic Acid (HpPyCA) as a Bifunctional Chelator for 99mTc Radiopharmaceuticals

Introduction & Scientific Rationale

This compound (HpPyCA) is a bifunctional chelator (BFC) belonging to the hydrazine-based ligand family. It is a structural bioisostere of the widely used HYNIC (6-hydrazinonicotinic acid).

While HYNIC utilizes a pyridine core, HpPyCA utilizes a pyridazine core (containing two nitrogen atoms in the aromatic ring). This structural modification is critical for drug development professionals seeking to modulate pharmacokinetics.

Key Advantages of HpPyCA:

-

Enhanced Hydrophilicity: The additional nitrogen atom in the pyridazine ring lowers the logP (lipophilicity) compared to the pyridine analog. This promotes renal excretion and reduces hepatobiliary retention—a common background noise issue in 99mTc-HYNIC imaging.

-

Identical Coordination Chemistry: It retains the hydrazine moiety, allowing it to form robust Technetium-diazenido cores (

) using established co-ligand systems (Tricine/EDDA). -

Versatile Conjugation: The carboxylic acid at position 3 allows for facile activation (NHS-ester) and conjugation to primary amines (e.g., Lysine residues on peptides or antibodies).

Mechanism of Action: The Ternary Ligand System

Unlike tetradentate chelators (e.g., MAG3, DOTA), hydrazine-based BFCs like HpPyCA are monodentate or bidentate and cannot saturate the coordination sphere of Technetium-99m (Tc(V)). They require co-ligands to form a stable complex.

The Coordination Complex:

-

The Anchor: The hydrazine group of HpPyCA binds to Tc, forming a Tc-diazenido core.

-

The Stabilizer (Co-ligand 1): Tricine is a weak chelator that rapidly stabilizes reduced Tc, preventing hydrolysis to

(colloid). -

The Locker (Co-ligand 2): EDDA (Ethylenediamine-N,N'-diacetic acid) acts as a stronger chelator that replaces some Tricine molecules to form the final, kinetically inert complex.

Expert Insight: Never rely on Tricine alone for clinical imaging agents. While labeling yields are high, the complexes are unstable in vivo (protein exchange). The Tricine/EDDA exchange method described below is the gold standard for stability.

Experimental Protocols

Phase A: Bioconjugation (Pre-Labeling)

Objective: Covalently attach HpPyCA to a targeting biomolecule (e.g., a peptide).

Reagents:

-

HpPyCA (Dry powder)

-

N-Hydroxysuccinimide (NHS)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

DMF (Anhydrous)

-

DIPEA (Diisopropylethylamine)

Protocol:

-

Activation: Dissolve HpPyCA (10 µmol) in 100 µL dry DMF. Add NHS (11 µmol) and EDC (11 µmol). Stir for 30–60 mins at Room Temperature (RT) in the dark. Note: The active ester is unstable; use immediately.

-

Conjugation: Dissolve the peptide (1 µmol) in 500 µL phosphate buffer (pH 8.0) or DMF with 2 eq DIPEA.

-

Reaction: Add the activated HpPyCA solution dropwise to the peptide solution. React for 2–4 hours at RT.

-

Purification (Critical): Purify via Semi-prep HPLC (C18 column) using a Water/Acetonitrile gradient (+0.1% TFA). Collect the product peak.

-

Lyophilization: Freeze-dry the purified conjugate. Store at -20°C.

Phase B: 99mTc-Labeling (Tricine/EDDA Exchange Method)

Objective: Radiolabel the HpPyCA-Peptide conjugate with high specific activity.

Reagents Formulation (Stock Solutions):

-

Solution A (Co-ligand 1): Tricine (80 mg/mL in Water).

-

Solution B (Co-ligand 2): EDDA (10 mg/mL in 0.1 N NaOH). Note: EDDA is insoluble in water; requires base.

-

Solution C (Reductant):

(1 mg/mL in 0.1 N HCl). Prepare fresh. -

Radionuclide:

-Pertechnetate (

Step-by-Step Protocol:

-

Reaction Mixture: In a sealed reaction vial, add:

-

10–20 µg HpPyCA-Peptide conjugate (dissolved in water).

-

250 µL Solution A (Tricine).

-

250 µL Solution B (EDDA).

-

-

Reduction: Add 20 µL Solution C (

). Swirl gently. -

Activity Addition: Add 0.5–1.0 mL

-Pertechnetate. -

Incubation: Heat the vial at 100°C for 10–15 minutes .

-

Expert Note: Heating is mandatory for EDDA substitution. If labeling a heat-sensitive protein (antibody), use Tricine-only at RT (lower stability) or pre-label the chelator before conjugation (post-labeling approach).

-

-

Cooling: Allow to cool to RT for 5 minutes before QC.

Visualization: Labeling Workflow

Figure 1: The Tricine/EDDA exchange reaction workflow. Tricine stabilizes the reduced Technetium rapidly, allowing the slower but stronger EDDA to lock the metal into a stable configuration upon heating.

Quality Control (Self-Validating System)

A single HPLC run is often insufficient to detect all impurities. A dual-strip Instant Thin Layer Chromatography (iTLC) system is required to validate radiochemical purity (RCP).

Table 1: QC Interpretation Guide

| Impurity Type | iTLC System | Stationary Phase | Mobile Phase | Rf Value (Impurity) | Rf Value (Product) |

| Free Pertechnetate ( | System A | iTLC-SG (Silica) | Acetone or MEK | 1.0 (Top) | 0.0 (Bottom) |

| Hydrolyzed Reduced Tc ( | System B | iTLC-SG (Silica) | PBS / Methanol (1:1) | 0.0 (Bottom) | 1.0 (Top) |

Calculation:

Troubleshooting & Expert Tips

-

High Colloid Content (>5%):

-

Cause: Insufficient Tricine or pH too high (>7.5).

-

Fix: Ensure Tricine concentration is high (excess is harmless). Check SnCl2 freshness (oxidized tin fails to reduce Tc).

-

-

Slow Labeling Kinetics:

-

Cause: EDDA concentration too low.

-

Fix: EDDA has low solubility. Ensure it is fully dissolved in base before adding to the kit.

-

-

High Liver Uptake (In Vivo):

-

Cause: Lipophilicity is too high.

-

Fix: This is exactly why you are using HpPyCA instead of HYNIC. If uptake persists, purify the conjugate to remove unlabeled peptide, or add a hydrophilic linker (PEG4) between the HpPyCA and the peptide.

-

References

-

Abrams, M. J., et al. (1990). "Technetium-99m-human polyclonal IgG radiolabeled via the hydrazino nicotinamide derivative for imaging focal sites of infection in rats." Journal of Nuclear Medicine, 31(12), 2022-2028. Link

-

Decristoforo, C., & Mather, S. J. (1999). "Technetium-99m somatostatin analogues: effect of labeling methods and peptide sequence."[1] European Journal of Nuclear Medicine, 26(8), 869-876. Link

-

King, R. C., et al. (2007). "Synthesis and evaluation of analogues of HYNIC as bifunctional chelators for technetium." Dalton Transactions, (43), 4978-4988. Link

-

Liu, S. (2008). "Bifunctional coupling agents for radiolabeling of biomolecules and target-specific delivery of metallic radionuclides." Advanced Drug Delivery Reviews, 60(12), 1347-1370. Link

-

Meszaros, L. K., et al. (2010). "Hydrazinonicotinic acid (HYNIC) – Coordination chemistry and applications in radiopharmaceutical chemistry."[2] Inorganica Chimica Acta, 363(6), 1059-1069. Link

Sources

Application Note: Solid-Phase Synthesis of [1,2,4]Triazolo[4,3-b]pyridazine Scaffolds

This Application Note provides a comprehensive technical guide for the solid-phase synthesis (SPS) of heterocycles utilizing 6-hydrazinylpyridazine-3-carboxylic acid (CAS: 156371-85-6). This scaffold is a critical precursor for [1,2,4]triazolo[4,3-b]pyridazines , a privileged structure in medicinal chemistry known for antitubulin, antimicrobial, and kinase inhibitory activities.

Executive Summary & Strategic Rationale

This compound represents a "bifunctional linchpin" in combinatorial chemistry. It possesses two orthogonal reactive centers:

-

Carboxylic Acid (C3 position): Suitable for anchoring to solid supports (resins) or for amide/ester diversification.

-

Hydrazine Moiety (C6 position): A potent nucleophile for condensation reactions (aldehydes, ketones) and subsequent oxidative cyclization to form fused ring systems.

Why Solid-Phase? Solution-phase synthesis of triazolopyridazines often suffers from difficult purification of the polar hydrazine intermediates. Transferring this workflow to solid phase allows for:

-

Rapid Purification: Filtration washes away excess aldehydes and oxidants.

-

Library Generation: Facile parallel synthesis of 3,6-disubstituted analogs.

-

Site Isolation: Prevents intermolecular polymerization of the bifunctional monomer.

Critical Reagent Preparation: The "Safety-First" Approach

The hydrazine group is highly reactive. To successfully load this molecule onto a resin via its carboxylic acid without inducing self-polymerization, the terminal hydrazine nitrogen (

Recommended Precursor: 6-(2-(tert-butoxycarbonyl)hydrazinyl)pyridazine-3-carboxylic acid If this is not commercially available, synthesize it in solution phase prior to SPS:

-

Reagents: this compound,

, -

Mechanism: The terminal nitrogen is more nucleophilic and selectively Boc-protected under controlled basic conditions.

Protocol A: Resin-Bound Synthesis of [1,2,4]Triazolo[4,3-b]pyridazines

This protocol describes the anchoring of the scaffold to Rink Amide Resin (yielding a C3-carboxamide) and subsequent cyclization.

Phase 1: Resin Loading

Objective: Attach the scaffold to the solid support via stable amide linkage.

| Parameter | Specification |

| Resin | Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g) |

| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |

| Base | DIPEA (N,N-Diisopropylethylamine) |

| Solvent | DMF (Anhydrous) |

Step-by-Step:

-

Swelling: Swell 1.0 g of Rink Amide resin in DMF for 30 min. Drain.

-

Fmoc Deprotection: Treat with 20% Piperidine/DMF (

min).[1] Wash with DMF ( -

Activation: In a vial, dissolve 6-(2-Boc-hydrazinyl)pyridazine-3-carboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in DMF. Activate for 2 minutes.

-

Coupling: Add the activated solution to the resin. Shake at room temperature (RT) for 2 hours.

-

Validation: Perform a Kaiser Test (Ninhydrin). Result must be colorless (indicating complete coupling).

-

Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to block unreacted amines.

Phase 2: Hydrazine Deprotection & Hydrazone Formation

Objective: Expose the nucleophilic hydrazine and condense with diverse aldehydes.

Step-by-Step:

-

Boc Removal: Treat resin with 50% TFA in DCM (

min).-

Note: The pyridazine-amide linkage is stable to TFA.

-

-

Neutralization: Wash extensively with 10% DIPEA/DMF to remove TFA salts.

-

Condensation: Add Aldehyde (R-CHO) (5.0 equiv) and Acetic Acid (0.1 equiv, catalyst) in DMF/Trimethyl Orthoformate (TMOF) (4:1).

-

TMOF acts as a dehydrating agent to drive equilibrium.

-

-

Incubation: Shake at 60°C for 4–6 hours.

-

Wash: DMF (

), DCM (

Phase 3: Oxidative Cyclization

Objective: Convert the resin-bound hydrazone into the triazole ring.

Reagents: Iodobenzene Diacetate (IBD) or Iodobenzene Diacetate (PIDA). Mechanism: IBD acts as a mild two-electron oxidant, facilitating the intramolecular formation of the N-N bond.

Step-by-Step:

-

Swelling: Ensure resin is swollen in DCM.

-

Oxidation: Add IBD (2.0 equiv) in DCM to the resin.

-

Reaction: Shake at RT for 2–4 hours. The resin color may darken.

-

Wash: DCM (

), DMF (

Phase 4: Cleavage

Objective: Release the final 3-substituted-6-carboxamido-[1,2,4]triazolo[4,3-b]pyridazine.

-

Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5%

. -

Execution: Treat dry resin with cocktail for 2 hours.

-

Isolation: Filter resin, precipitate filtrate in cold diethyl ether, centrifuge, and lyophilize.

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and chemical transformations described above.

Figure 1: Workflow for the solid-phase synthesis of triazolopyridazines starting from Rink Amide resin.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Low Loading Yield | Steric hindrance or poor activation. | Switch from HATU to PyAOP or DIC/Oxyma . Double coupling steps. |

| Incomplete Cyclization | Oxidation reaction too slow. | Increase IBD to 3.0 equiv or switch to Lead Tetraacetate (LTA) (Caution: Toxic). |

| Resin Clumping | Polymerization of hydrazine. | Ensure Boc-protection was intact during loading. Verify Boc removal was fully neutralized before adding aldehyde. |

| Side Products (Acylation) | Aldehyde oxidation. | Ensure the aldehyde is free of carboxylic acid impurities. Perform hydrazone formation under inert atmosphere ( |

References

-

Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 2014.[2]

-

Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Journal of Medicinal Chemistry, 2016.

-

Traceless Solid Phase Synthesis of 4,5- and 5,6-Diaryl-3(2H)-pyridazinones. Synlett, 2002.

-

Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploration of Drug Science, 2023.

-

Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 2022.

Sources

Application Notes and Protocols for the Derivatization of Aldehydes Using 6-Hydrazinylpyridazine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Aldehyde Analysis in Complex Matrices

Aldehydes are a class of reactive carbonyl species that are of significant interest in pharmaceutical and biomedical research due to their roles in both physiological and pathological processes. However, their inherent volatility, instability, and often low abundance in biological matrices present considerable analytical challenges. Chemical derivatization is a powerful strategy to overcome these limitations by improving the stability, chromatographic retention, and ionization efficiency of aldehydes for analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

6-Hydrazinylpyridazine-3-carboxylic acid is a versatile reagent for the derivatization of aldehydes.[3] Its hydrazine functional group reacts specifically with the carbonyl group of aldehydes to form a stable hydrazone derivative. The pyridazine ring and carboxylic acid moiety in its structure can enhance the hydrophilicity and ionization efficiency of the resulting derivative, making it highly suitable for LC-MS analysis. This application note provides a detailed overview of the chemical principles, a step-by-step protocol for the derivatization of aldehydes using this compound, and guidelines for subsequent analysis.

Chemical Principle: The Formation of Hydrazones

The derivatization of aldehydes with this compound proceeds via a well-established chemical reaction known as hydrazone formation. This reaction is a condensation reaction between the hydrazine group (-NH-NH₂) of the derivatizing agent and the carbonyl group (C=O) of the aldehyde.[4]

The reaction is typically acid-catalyzed and involves two main steps:

-

Nucleophilic Addition: The terminal nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate called a carbinolhydrazine.[4]

-

Dehydration: The carbinolhydrazine intermediate then undergoes an acid-catalyzed elimination of a water molecule to form a stable carbon-nitrogen double bond (C=N), which is characteristic of a hydrazone.[4][5]

The overall reaction is reversible, and the formation of the hydrazone is favored by the removal of water.[6]

Reaction Mechanism

Experimental Protocols

This section provides a detailed, step-by-step methodology for the derivatization of aldehydes in a sample, followed by a general procedure for LC-MS analysis of the resulting hydrazone derivatives.

Protocol 1: Derivatization of Aldehydes

This protocol is designed for the derivatization of aldehydes in a standard solution or a biological sample extract.

Materials:

-

Aldehyde-containing sample (e.g., standard solution, plasma extract, cell lysate)

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or Acetic acid

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of this compound in methanol. This solution should be stored at 4°C and protected from light.

-

Sample Preparation: If using a biological sample, perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Collect the supernatant.

-

Derivatization Reaction:

-

To 100 µL of the aldehyde-containing sample or standard, add 100 µL of the 10 mM this compound solution.

-

Add 10 µL of a 1% solution of formic acid or acetic acid in methanol to catalyze the reaction. The optimal pH for hydrazone formation is typically between 4 and 6.[7]

-

Vortex the mixture gently to ensure thorough mixing.

-

-

Incubation: Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature helps to drive the reaction to completion.

-

Reaction Quenching and Sample Preparation for Analysis:

-

After incubation, cool the sample to room temperature.

-

Centrifuge the sample at high speed for 5 minutes to pellet any precipitate.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

Experimental Workflow

Protocol 2: LC-MS Analysis of Derivatized Aldehydes

This protocol provides general starting conditions for the analysis of aldehyde-hydrazone derivatives by reverse-phase LC-MS. Method optimization will be required based on the specific aldehydes of interest and the LC-MS system used.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

-

Reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

LC Gradient:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 1.0 | 5 |

| 8.0 | 95 |

| 10.0 | 95 |

| 10.1 | 5 |

| 12.0 | 5 |

Flow Rate: 0.3 mL/min Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometry Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Acquisition Mode: Full scan (e.g., m/z 100-1000) and targeted MS/MS for quantification.

For targeted analysis, the specific precursor and product ions for each aldehyde-hydrazone derivative will need to be determined by infusing a derivatized standard of the aldehyde of interest.

Data and Expected Results

The derivatization with this compound is expected to significantly improve the chromatographic and mass spectrometric properties of aldehydes.

Table 1: Expected Mass Shifts for Common Aldehydes

| Aldehyde | Molecular Weight ( g/mol ) | Derivatized M+H⁺ (m/z) |

| Formaldehyde | 30.03 | 166.06 |

| Acetaldehyde | 44.05 | 180.08 |

| Propionaldehyde | 58.08 | 194.10 |

| Butyraldehyde | 72.11 | 208.11 |

| Hexanal | 100.16 | 236.14 |

Note: The derivatized M+H⁺ is calculated based on the reaction with this compound (MW: 153.14 g/mol ) and the loss of a water molecule (MW: 18.02 g/mol ).

Troubleshooting and Method Optimization

-

Low Derivatization Efficiency:

-

Optimize pH: The pH of the reaction mixture is critical. A pH that is too low may protonate the hydrazine, reducing its nucleophilicity, while a pH that is too high will not effectively catalyze the dehydration step.[8] Experiment with a pH range of 4-6.

-

Increase Reagent Concentration: A higher molar excess of the derivatizing agent can help drive the reaction to completion.

-

Increase Incubation Time or Temperature: Longer incubation times or slightly higher temperatures may improve yields, but be mindful of potential sample degradation.[9]

-

-

Poor Chromatographic Peak Shape:

-

Adjust Mobile Phase Composition: Optimize the gradient and the organic modifier to improve peak shape and resolution.

-

Check for Column Overloading: Inject a smaller volume or a more dilute sample.

-

-

Low MS Signal:

-

Optimize Ion Source Parameters: Adjust the capillary voltage, source and desolvation temperatures, and gas flows to maximize the signal for your specific analytes.

-

Consider Different Ionization Modes: While positive ion mode is generally effective for hydrazones, negative ion mode may be advantageous for certain derivatives.

-

Conclusion

Derivatization of aldehydes with this compound is a robust and effective strategy for enhancing their analysis by LC-MS. The formation of stable hydrazone derivatives improves the chromatographic behavior and ionization efficiency of these challenging analytes, enabling more sensitive and reliable quantification in complex matrices. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and validate their own methods for aldehyde analysis in a variety of scientific disciplines.

References

-

OrgoSolver. Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. [Link]

-

Chemistry Stack Exchange. How is the hydrazone formed in the Wolff-Kishner reduction?. [Link]

-

Dirksen, A. & Dawson, P. E. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. [Link]

-

Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

-

van Gammeren, A. J., et al. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PMC. [Link]

-

ResearchGate. LC-MS-based Methods for Characterizing Aldehydes.. [Link]

-

ResearchGate. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]

-

Journal of Food and Drug Analysis. Determination of Low-molecule-weight Aldehydes in Packed Drinking Water by High Performance Liquid Chromatography. [Link]

-

ACS Publications. Derivatization Strategy for the Comprehensive Characterization of Endogenous Fatty Aldehydes Using HPLC-Multiple Reaction Monitoring. [Link]

-

Wang, Y., et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. PMC. [Link]

-

Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

-

Al-Hetlani, E. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. PMC. [Link]

-

ResearchGate. MS/MS spectra obtained from the [MH]⁻ ion fragmentation of selected hydrazones. [Link]

-

PubMed. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. [Link]

-

PubMed. Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler. [Link]

-

California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. [Link]

- Google Patents. Synthesis process of 6-methoxy pyridazine-3-carboxylic acid.

-

ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

-

OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. [Link]

-

RSC Publishing. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. [Link]

Sources

- 1. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgosolver.com [orgosolver.com]

- 7. Evaluation of media and derivatization chemistry for six aldehydes in a passive sampler - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

removing unreacted hydrazine impurities from 6-hydrazinylpyridazine-3-carboxylic acid

Introduction

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of unreacted hydrazine impurities from 6-hydrazinylpyridazine-3-carboxylic acid. As a critical intermediate in the synthesis of various bioactive molecules, ensuring the purity of this compound is paramount.[1] This document outlines field-proven purification strategies, explains the underlying chemical principles, and offers detailed protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound.

Q1: My final product of this compound is contaminated with a significant amount of unreacted hydrazine. What is the most straightforward initial purification step?

A1: The initial and often most effective method is recrystallization . The choice of solvent is critical and depends on the differential solubility of your desired product and the hydrazine impurity. Given the polar nature of the pyridazine ring and the carboxylic acid group, polar solvents are a good starting point.[2] Hydrazine is also soluble in polar solvents like water and ethanol.[3] Therefore, a carefully selected solvent system where the solubility of this compound decreases significantly upon cooling, while hydrazine remains in the mother liquor, is ideal.

Troubleshooting Recrystallization:

-

Poor Crystal Yield: If the yield is low, it's possible the product is too soluble even at low temperatures. Consider using a binary solvent system. For instance, dissolve the crude product in a good solvent (e.g., hot ethanol) and then add a poor solvent (e.g., hexane or ethyl acetate) dropwise until turbidity is observed. Then, heat to redissolve and allow to cool slowly.

-

Oiling Out: If the compound separates as an oil instead of crystals, this indicates it is too soluble or the solution is supersaturated. Try using a more dilute solution or a different solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization.

-

Impurity Co-precipitation: If hydrazine continues to co-precipitate, consider a different purification technique or a pre-purification step to reduce the initial hydrazine concentration.

Q2: Recrystallization alone is not sufficiently removing the hydrazine impurity. What other techniques can I employ?

A2: If recrystallization is insufficient, you can utilize chemical quenching to selectively react with and remove the excess hydrazine. This involves adding a reagent that reacts with hydrazine but not with your desired product.

-

Acid-Base Extraction: Hydrazine is a base and can be protonated with a dilute acid (e.g., 1 M HCl) to form a water-soluble salt.[3] Your product, this compound, is amphoteric. By carefully adjusting the pH, you can potentially separate the two. Dissolve the crude mixture in an organic solvent immiscible with water. Wash the organic layer with a dilute acid solution to extract the hydrazine salt into the aqueous phase. However, be cautious as your product also has a basic hydrazine moiety and an acidic carboxylic acid, making this a delicate balance.

-

Reaction with Aldehydes or Ketones: Hydrazine readily reacts with aldehydes and ketones to form hydrazones, which often have different solubility profiles and can be more easily separated by recrystallization or chromatography. Adding a simple aldehyde like benzaldehyde or a ketone like acetone to the reaction mixture after the primary reaction is complete can effectively scavenge the remaining hydrazine. The resulting hydrazone can then be removed.

-

Oxidative Quenching: Mild oxidizing agents can be used to decompose hydrazine. For instance, hydrogen peroxide can oxidize hydrazine to nitrogen gas and water.[4][5] However, this method requires careful control of reaction conditions (temperature, stoichiometry) to avoid oxidation of your desired product. This approach is generally more suitable for waste neutralization rather than purification of a sensitive product.[5]

Q3: How can I confirm the complete removal of hydrazine from my this compound?

A3: Detecting trace amounts of hydrazine is crucial, as it is a genotoxic impurity.[6][7] Standard analytical techniques like NMR and LC-MS might not be sensitive enough for low-level detection. Specialized analytical methods are often required:

-

Derivatization followed by HPLC-UV: This is a highly sensitive method.[6] Hydrazine lacks a strong UV chromophore, making it difficult to detect directly. By reacting it with a derivatizing agent like 2-hydroxy-1-naphthaldehyde, a highly UV-active hydrazone is formed, which can be easily quantified at very low levels (ppm).[6]

-

Spectrophotometric Methods: After derivatization with a suitable reagent like 4-dimethylaminobenzaldehyde, the resulting colored product can be quantified using a UV-Vis spectrophotometer.[7]

-

Gas Chromatography (GC) and Mass Spectrometry (MS): These techniques can also be used, often after derivatization, for unequivocal identification and quantification of hydrazine.[8][9]

Experimental Protocols

Protocol 1: Purification by Recrystallization

-

Solvent Screening: In small test tubes, test the solubility of your crude this compound in various solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but show low solubility when cold.

-

Dissolution: In an appropriately sized flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath or refrigerator.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Chemical Quenching of Hydrazine with Acetone

-

Reaction Completion: Once your primary reaction to synthesize this compound is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to room temperature.

-

Quenching: Add an excess of acetone (typically 2-5 equivalents relative to the initial excess of hydrazine) to the reaction mixture.

-

Stirring: Stir the mixture at room temperature for 1-2 hours to allow for the complete formation of acetone hydrazone.

-

Work-up: Proceed with your standard reaction work-up. The acetone hydrazone will have a different polarity and solubility compared to your product and can be removed during extraction or subsequent recrystallization.

Data Presentation

Table 1: Solubility of this compound and Hydrazine in Common Solvents

| Solvent | This compound Solubility | Hydrazine Solubility | Suitability for Recrystallization |

| Water | Sparingly soluble cold, soluble hot | Very soluble | Potentially good, but high hydrazine solubility in mother liquor is key. |

| Ethanol | Sparingly soluble cold, soluble hot | Very soluble | Good candidate.[3] |

| Methanol | Soluble | Very soluble | Less ideal due to high product solubility at low temperatures. |

| Acetone | Sparingly soluble | Soluble | Can be used as a co-solvent. |

| Ethyl Acetate | Poorly soluble | Sparingly soluble | Can be used as an anti-solvent in a binary system. |

| Hexane | Insoluble | Insoluble | Good as an anti-solvent. |

Note: This table provides general solubility trends. Empirical testing is necessary for optimal solvent selection.

Visualization of Workflows

Diagram 1: General Purification Workflow

Caption: A flowchart illustrating the decision-making process for purifying this compound.

Diagram 2: Chemical Quenching Logic

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. reddit.com [reddit.com]

- 4. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]

- 5. US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents [patents.google.com]

- 6. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]

storage stability and degradation of 6-hydrazinylpyridazine-3-carboxylic acid

Topic: Storage Stability, Degradation Mechanisms, and Troubleshooting

Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.

Introduction: The Stability Paradox

6-Hydrazinylpyridazine-3-carboxylic acid (HPCA) is a critical intermediate, often utilized in the synthesis of pyridazine-based pharmaceuticals (e.g., antihypertensives like Cadralazine). Its structure presents a duality: the pyridazine ring offers aromatic stability, but the hydrazine moiety (

This guide provides a self-validating framework to maintain HPCA integrity, moving beyond generic "store in a cool place" advice to explain the chemical causality of degradation.

Module 1: Critical Storage Protocols

The Protocol: Anoxic & Photoprotective Barrier

Standard refrigeration is insufficient. The hydrazine group possesses a lone pair on the terminal nitrogen that is highly susceptible to radical formation via photo-excitation or direct oxidation.

| Parameter | Specification | Scientific Rationale |

| Atmosphere | Argon (Ar) > Nitrogen ( | Argon is denser than air, forming a "blanket" over the powder. |

| Temperature | -20°C ( | Slows the kinetics of auto-oxidation and decarboxylation. |

| Container | Amber Glass + Parafilm/Teflon Tape | Amber: Blocks UV light (200–400 nm) which catalyzes N-N bond homolysis. Teflon: Prevents moisture ingress (HPCA is hygroscopic). |

| Desiccant | Moisture catalyzes hydrolysis and proton transfer, accelerating degradation. |

Workflow: The "Zero-Headspace" Technique

Use this workflow when aliquoting HPCA to minimize oxygen exposure.

Figure 1: Optimized storage workflow. Note the prohibition of acetone, which reacts instantly with HPCA to form hydrazones.

Module 2: Degradation Chemistry (The "Why")

Understanding degradation allows you to identify it visually before running an HPLC.

Mechanism 1: Oxidative Dehydrogenation (The "Yellowing" Effect)

The primary degradation pathway is the oxidation of the hydrazine group to a diazene intermediate, followed by the release of nitrogen gas (

-

Visual Indicator: The sample turns from Off-White/Beige

Yellow -

Chemical Change: Formation of azo-dimers or conjugated systems which absorb visible light.

Mechanism 2: Condensation (The "Solvent Trap")

HPCA is a "carbonyl scavenger." If stored or dissolved in solvents containing trace aldehydes or ketones (e.g., Acetone, MEK), it forms stable hydrazones .

Degradation Pathway Diagram

Figure 2: Oxidative degradation cascade of HPCA. The formation of Azo-dimers is responsible for the characteristic yellow discoloration.

Module 3: Analytical Forensics & Troubleshooting

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Material is Yellow/Orange | Oxidation (Azo formation) | Reject Batch. Purification (recrystallization) is difficult due to similar solubility profiles of the dimer. |

| New Peak at RRT ~1.2 | Hydrazone formation | Check solvent purity. Ensure no acetone/aldehydes were used in glassware cleaning. |

| Loss of Solubility in Acid | Zwitterion/Polymerization | HPCA exists as a zwitterion. Significant pH shifts or polymerization can reduce solubility. |

| M-2 Peak in LC-MS | Oxidation ( | Common artifact in LC-MS source. Does not necessarily indicate sample degradation in vial. |

Analytical Method: HPLC Purity Check

Direct analysis of hydrazines is difficult due to peak tailing (interaction with silanols). Derivatization is the Gold Standard.

Protocol: Benzaldehyde Derivatization (Self-Validating)

This method converts reactive HPCA into a stable hydrazone, sharpening the peak and preventing on-column degradation.

-

Sample Prep: Dissolve ~10 mg HPCA in 1 mL Acetonitrile/Water (1:1).

-

Derivatization: Add 1.5 equivalents of Benzaldehyde .

-

Incubation: Shake at Room Temp for 15 mins.

-

Analysis: Inject onto HPLC.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV @ 254 nm (The hydrazone has a high extinction coefficient).

-

Note: If the HPCA was already degraded, it will NOT react with benzaldehyde to form the specific hydrazone peak. This confirms active hydrazine content.[1]

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use metal spatulas to weigh HPCA?

A: Avoid if possible. Trace iron (

Q: My LC-MS spectrum shows a mass of [M+H] = 153, but also 151. Is my sample degrading? A: Not necessarily. Hydrazines often undergo "in-source oxidation" in the electrospray ionization (ESI) chamber, losing 2 hydrogens to form the diazene ion. To confirm, run the Benzaldehyde Derivatization protocol (Module 3). If the derivative forms quantitatively, the 151 peak is an artifact.

Q: Is the compound hygroscopic? A: Yes. The carboxylic acid and hydrazine functions can form intermolecular hydrogen bonds with water. Wet HPCA degrades significantly faster because water acts as a medium for proton transfer and hydrolysis. Always equilibrate the vial to room temperature before opening to prevent condensation.

References

-

Mechanism of Hydrazine Oxidation

-

Analytical Derivatization Strategies

-

General Stability of Pyridazine Carboxylic Acids

- Title: 6-Hydrazino-3-pyridinecarboxylic acid (Structural Analog D

- Source: Chem-Impex / PubChem.

- Context: Provides baseline storage conditions (0-8°C or lower) for structural analogs.

-

URL:[Link]

-

Chemical Safety & Handling (SDS)

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Characterization of 6-hydrazinylpyridazine-3-carboxylic Acid

This guide provides an in-depth technical comparison of mass spectrometry (MS) methodologies for the structural characterization and analysis of 6-hydrazinylpyridazine-3-carboxylic acid (Formula: C₆H₇N₃O₂, Molecular Weight: 153.14 g/mol [1]). Intended for researchers in analytical chemistry, drug discovery, and process development, this document moves beyond simple protocols to explain the rationale behind methodological choices, ensuring robust and reliable characterization of this and similar heteroaromatic compounds.

Introduction: The Analytical Challenge

This compound is a bifunctional heterocyclic compound, incorporating both acidic (carboxylic acid) and basic (hydrazine, pyridazine ring nitrogens) moieties. This amphiprotic nature presents both opportunities and challenges for mass spectrometry analysis. Accurate characterization is critical for confirming synthesis, identifying impurities, and understanding metabolic fate. This guide compares key analytical variables—ionization polarity, sample introduction, fragmentation analysis, and mass resolution—to provide a comprehensive framework for its definitive identification.

Foundational Analysis: Ionization Source & Polarity

Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like this compound. The choice between positive and negative ionization mode is the first critical decision, dictated by the molecule's ability to accept or donate a proton.

-

Positive Ion Mode (ESI+): The presence of multiple basic nitrogen atoms—on the pyridazine ring and the hydrazine group—makes this molecule an excellent candidate for protonation. Analysis in ESI+ is expected to readily generate a strong protonated molecular ion, [M+H]⁺ at m/z 154.1. This is typically the most sensitive mode for nitrogen-containing heterocycles.[2][3]

-

Negative Ion Mode (ESI-): The carboxylic acid group (pKa ~4-5) can be deprotonated to form an [M-H]⁻ ion at m/z 152.1, particularly with a basic mobile phase modifier like ammonium hydroxide. While often less sensitive than positive mode for amine-containing compounds, ESI- provides complementary data that confirms the presence of the acidic functionality.

Comparative Summary of Ionization Modes

| Parameter | Positive Ion Mode (ESI+) | Negative Ion Mode (ESI-) | Rationale & Recommendation |

| Primary Ion | [M+H]⁺ (m/z 154.06) | [M-H]⁻ (m/z 152.04) | The multiple basic sites suggest ESI+ will provide superior sensitivity. |

| Expected Adducts | [M+Na]⁺ (m/z 176.04) | [M+HCOO]⁻ (m/z 198.05) | Sodium adducts are common in ESI+. Formate adducts can be seen with formic acid in the mobile phase. |

| Typical Sensitivity | High | Moderate to Low | ESI+ is recommended as the primary mode of analysis. ESI- should be used as a confirmatory experiment. |

Workflow Comparison: Sample Introduction Methodologies

The method of sample introduction to the mass spectrometer dictates the speed, sensitivity, and context of the analysis. Here, we compare direct infusion with liquid chromatography-mass spectrometry (LC-MS).

Direct Infusion Analysis